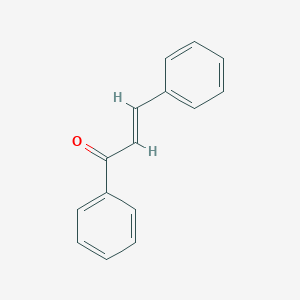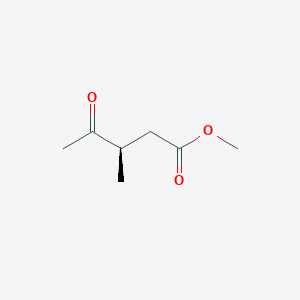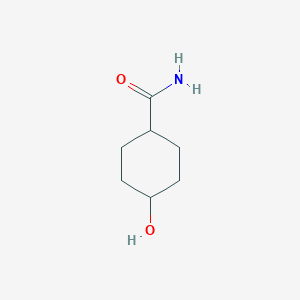
(2S,3aR,7aS)-Acide octahydro-1H-indole-2-carboxylique
Vue d'ensemble
Description
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a chiral compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is a derivative of indole, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs .
Applications De Recherche Scientifique
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The compound “(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid” is a starting material for synthesizing building blocks needed for the production of indole-like inhibitors of Angiotensin I Converting Enzyme (IACE), namely Trandolapril and its derivatives . These are potent hypertension inhibitors .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid involves several steps. One common method starts with the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane . This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride . Subsequent steps involve the use of DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene to prepare 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid . Finally, the target compound is obtained by reacting (2S)-octahydro-1H-indole-2-methyl carboxylate with methanol and palladium on carbon .
Industrial Production Methods
Industrial production methods for (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid are designed to be efficient, cost-effective, and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trandolapril Bicyclic Acid: A related compound used as an intermediate in the synthesis of the antihypertensive drug trandolapril.
Perindopril Related Compound 1: Another similar compound used in the synthesis of perindopril, an ACE inhibitor.
Uniqueness
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it valuable in asymmetric synthesis and drug development, where stereochemistry plays a crucial role in the efficacy and safety of pharmaceutical agents .
Propriétés
IUPAC Name |
(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427049 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145438-94-4 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes used to prepare (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid?
A1: Several synthetic approaches have been explored to prepare this chiral molecule:
- From 3-chloro-2-aminopropionic acid methyl ester hydrochloride: This method utilizes a multistep approach, involving the reaction of 3-chloro-2-aminopropionic acid methyl ester hydrochloride with methylbenzene and acetyl chloride to yield 3-chloro-2-acetyl amino-propionic acid methyl ester hydrochloride. [] This intermediate is then reacted with DMF and 1-pyrrole cyclohexene to form 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid. Subsequent steps involve esterification, asymmetric hydrogenation, and hydrolysis to obtain the desired (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid. []
- From cyclohexene and chloramine: This method starts with the reaction of readily available cyclohexene and chloramine to produce cyclohexane aziridine. [] This aziridine undergoes ring-opening with a Grignard reagent followed by cyclization and deprotection steps to ultimately yield the target compound. []
Q2: What are the challenges associated with the synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid?
A2: One of the major challenges in the synthesis of this compound is achieving high stereoselectivity. As a chiral molecule, it exists in various stereoisomeric forms, but only the (2S,3aR,7aS) isomer is desired for the synthesis of Trandolapril. [] This necessitates the use of stereospecific reactions or effective chiral resolution techniques to obtain the desired isomer with high purity.
Q3: How does the structure of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid relate to its use as a Trandolapril intermediate?
A3: (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid provides the structural backbone for Trandolapril. [] During Trandolapril synthesis, this carboxylic acid moiety reacts with N- [1- (S) - ethoxycarbonyl-3-phenylpropyl]-L-alanine N- carboxyanhydride to form the final drug molecule. [] This specific stereochemistry of the carboxylic acid is crucial for the biological activity of Trandolapril as an ACE inhibitor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)





